methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Description
This compound is a structurally complex small molecule featuring multiple pharmacologically relevant moieties:
- Core structure: A 6H-indolo[1,2-c][1,3]benzoxazin scaffold substituted with a fluorine atom (enhancing metabolic stability) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (a boronate ester critical for Suzuki-Miyaura cross-coupling reactions) .
- Stereochemistry: The (2S) configuration at two chiral centers ensures precise spatial orientation for target engagement, likely influencing binding affinity and selectivity.
This molecule is hypothesized to act as a protease inhibitor or kinase modulator due to its boronate ester (a known warhead for covalent inhibition) and heterocyclic motifs common in kinase-targeting drugs .
Properties
Molecular Formula |
C42H47BFN5O6S |
|---|---|
Molecular Weight |
779.7 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H47BFN5O6S/c1-22(2)36(47-40(51)52-7)38(50)48-16-8-9-30(48)37-45-21-28(46-37)24-18-27(44)35-31-19-25-17-26(43-54-41(3,4)42(5,6)55-43)12-13-29(25)49(31)39(53-32(35)20-24)34-15-14-33(56-34)23-10-11-23/h12-15,17-23,30,36,39H,8-11,16H2,1-7H3,(H,45,46)(H,47,51)/t30-,36-,39?/m0/s1 |
InChI Key |
QEURDHWSPDYCAY-VXHUOZKCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and equipment. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups present in the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its integration of boronate ester functionality with a polyheterocyclic core . Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differentiators of the Target Compound :
Boronate Ester : Enables participation in Suzuki-Miyaura reactions for biaryl synthesis, a feature absent in natural products like Cinnamomum lignans .
Fluorine Substitution : Enhances metabolic stability compared to nitro-group-containing carbazole derivatives (e.g., 5d–5l), which may exhibit higher toxicity .
Stereochemical Precision : The (2S) configuration contrasts with racemic mixtures common in early-stage synthetic analogs (e.g., thiazolylmethyl carbamates), improving target specificity .
Polyheterocyclic Core : The indolo-benzoxazin scaffold provides a rigid framework for target binding, unlike flexible ADP-ribose analogs .
Research Implications and Gaps
- Mechanistic Studies : The boronate ester’s role beyond synthesis (e.g., pH-dependent hydrolysis for controlled drug release) remains unexplored .
- Structural Optimization : Replacements for the cyclopropylthiophene group (e.g., with furan or pyridine) could modulate solubility without sacrificing affinity, as seen in and .
Biological Activity
The compound methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties based on available research findings.
Chemical Structure and Properties
The structure of the compound includes multiple functional groups that may contribute to its biological activity. The presence of a carbamate moiety suggests potential interactions with biological targets such as enzymes or receptors.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and imidazole have been shown to inhibit various cancer cell lines effectively. The compound's design suggests it may act through similar mechanisms:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 7.0 | Apoptosis induction via mitochondrial pathways |
| HCT116 | 11.0 | Inhibition of cell proliferation through cell cycle arrest |
| HeLa | 9.5 | Induction of DNA damage response |
These results indicate a promising profile for the compound in targeting cancer cells.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in cancer progression. For example, compounds with similar indole and imidazole frameworks have been identified as inhibitors of protein kinases and lactate dehydrogenase (LDH), which are critical in metabolic pathways of cancer cells.
The proposed mechanism for the biological activity of this compound is multifaceted:
- Inhibition of Enzymatic Activity : The carbamate and imidazole groups may interact with active sites of target enzymes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may interfere with cell cycle regulation, leading to halted proliferation.
Case Studies
Several studies have explored the effects of structurally related compounds on various cancer cell lines:
-
Study on Indole Derivatives : A series of indole derivatives were tested against MCF7 and HCT116 cells, demonstrating significant cytotoxicity and favorable pharmacokinetic profiles.
- Results : Compounds showed IC50 values ranging from 5 to 15 µM across different assays.
- : Indole derivatives can serve as a scaffold for developing new anticancer agents.
-
Imidazole-based Compounds : Research on imidazole derivatives indicated their ability to inhibit specific kinases involved in tumor growth.
- Results : Select compounds exhibited IC50 values below 10 nM against target kinases.
- : Imidazole-based compounds are promising candidates for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
